molecular formula C18H19N3O4 B5855239 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide

3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide

Cat. No. B5855239
M. Wt: 341.4 g/mol
InChI Key: XZCOVWSOROREQE-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide, also known as MNPA, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide is not fully understood, but it is believed to act through the inhibition of various cellular pathways, including the MAPK/ERK and PI3K/Akt pathways. 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide has been shown to exhibit potent anti-cancer activity in vitro and in vivo. It has also been shown to exhibit anti-inflammatory and neuroprotective effects. 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide is its potent anti-cancer activity, which makes it a promising candidate for the development of anti-cancer drugs. 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide has also been shown to exhibit anti-inflammatory and neuroprotective effects, which could have potential applications in the treatment of various diseases. However, one of the limitations of 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide. One area of interest is the development of 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide-based drugs for the treatment of cancer and other diseases. Another area of interest is the elucidation of the mechanism of action of 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to investigate the safety and efficacy of 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide in animal models and clinical trials.

Synthesis Methods

3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzoyl chloride with 2-(4-morpholinyl)aniline, followed by the addition of 3-methylbenzoyl chloride. The resulting product is then purified using column chromatography to obtain pure 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide. The synthesis method has been optimized to yield high purity and high yields of 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide.

Scientific Research Applications

3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide has also been explored as a potential anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, 3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced cell death in neuronal cells.

properties

IUPAC Name

3-methyl-N-(2-morpholin-4-ylphenyl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-13-12-14(6-7-16(13)21(23)24)18(22)19-15-4-2-3-5-17(15)20-8-10-25-11-9-20/h2-7,12H,8-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCOVWSOROREQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide

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